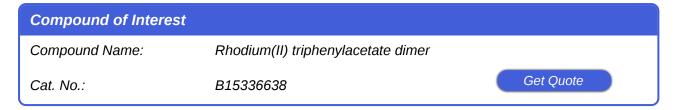


Application Notes and Protocols: Rhodium(II) Triphenylacetate Dimer Catalyzed Cyclopropanation of Alkenes

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of cyclopropane rings is a cornerstone of synthetic organic chemistry, owing to their prevalence in a wide array of natural products, pharmaceuticals, and agrochemicals. Metal-catalyzed decomposition of diazo compounds in the presence of alkenes stands out as a powerful and versatile method for the stereoselective synthesis of cyclopropanes.[1][2] Among the various catalysts developed for this transformation, dirhodium(II) carboxylates have emerged as exceptionally effective, facilitating the reaction under mild conditions with high efficiency.[3] **Rhodium(II)** triphenylacetate dimer, Rh₂(O₂CCPh₃)₄, is a valuable catalyst in this class, known for its high activity in C-H activation and other carbene transfer reactions.[4] [5][6][7] These application notes provide a comprehensive overview and detailed protocols for the use of **rhodium(II)** triphenylacetate dimer in the cyclopropanation of alkenes.

Caption: General reaction scheme for the rhodium(II)-catalyzed cyclopropanation of an alkene with a diazo compound.

Mechanistic Overview: The Catalytic Cycle

The accepted mechanism for rhodium(II)-catalyzed cyclopropanation involves the formation of a rhodium-carbene intermediate. The catalytic cycle can be summarized in the following steps:

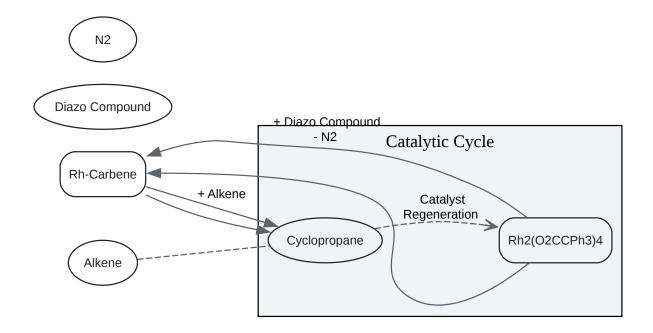




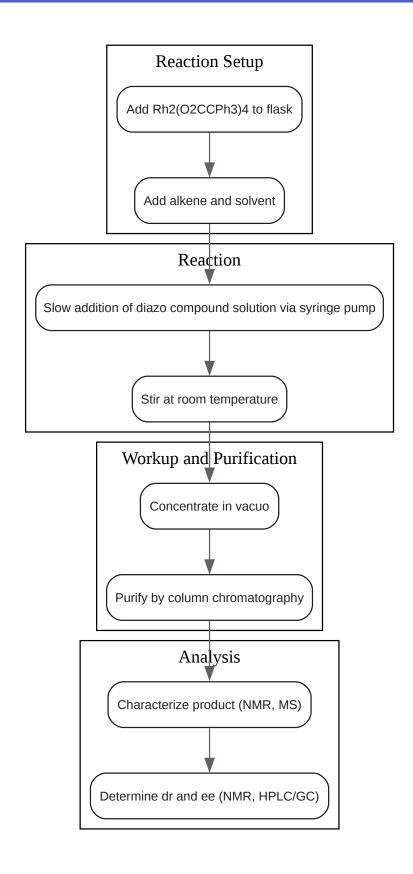


- Catalyst Activation: The rhodium(II) triphenylacetate dimer reacts with the diazo compound to form a rhodium-diazoalkyl adduct.
- Nitrogen Extrusion: This adduct readily loses a molecule of dinitrogen (N₂) to generate a highly reactive rhodium-carbene intermediate. This step is typically the rate-determining step of the reaction.
- Cyclopropanation: The electrophilic rhodium-carbene intermediate then reacts with an alkene in a concerted, asynchronous fashion to form the cyclopropane ring and regenerate the active rhodium(II) catalyst, allowing it to re-enter the catalytic cycle.









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